molecular formula C20H22N4O2 B11483647 2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11483647
M. Wt: 350.4 g/mol
InChI Key: NZXZXCMQMXVAGK-UHFFFAOYSA-N
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Description

2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(FORMAMIDOMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE apart from similar compounds is its unique structural features, which confer specific biological activities. Its formamidomethyl group and the benzimidazole core are crucial for its interaction with molecular targets, making it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(formamidomethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C20H22N4O2/c1-15(2)24(16-8-4-3-5-9-16)20(26)13-23-18-11-7-6-10-17(18)22-19(23)12-21-14-25/h3-11,14-15H,12-13H2,1-2H3,(H,21,25)

InChI Key

NZXZXCMQMXVAGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CNC=O

Origin of Product

United States

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